molecular formula C19H22ClNO B11700058 N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide CAS No. 110501-22-9

N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide

Cat. No.: B11700058
CAS No.: 110501-22-9
M. Wt: 315.8 g/mol
InChI Key: DMIUYJZQJZEJLF-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide is an organic compound that belongs to the class of amides This compound features a chlorophenyl group and a methylpropylphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide typically involves the reaction of 4-chloroaniline with 4-(2-methylpropyl)benzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may explore its potential as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-phenylpropanamide
  • N-(4-chlorophenyl)-2-[4-(1-methylpropyl)phenyl]propanamide

Uniqueness

N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide is unique due to the presence of both a chlorophenyl group and a methylpropylphenyl group. This combination of functional groups may impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

110501-22-9

Molecular Formula

C19H22ClNO

Molecular Weight

315.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C19H22ClNO/c1-13(2)12-15-4-6-16(7-5-15)14(3)19(22)21-18-10-8-17(20)9-11-18/h4-11,13-14H,12H2,1-3H3,(H,21,22)

InChI Key

DMIUYJZQJZEJLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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